molecular formula C10H16O B1367084 4,4-Diethylcyclohex-2-enone CAS No. 35161-14-9

4,4-Diethylcyclohex-2-enone

Cat. No. B1367084
CAS RN: 35161-14-9
M. Wt: 152.23 g/mol
InChI Key: ZMNPBXGWZOROKH-UHFFFAOYSA-N
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Patent
US06384065B1

Procedure details

In 22 ml of acetic acid was dissolved 2.20 g of 4,4-diethyl-2-cyclohexen-1-one, to which was added 0.22 g of 5% palladium-carbon. Under a pressure of 5 atmospheres, the mixture was stirred at ambient temperature for one hour under a stream of hydrogen. The reaction mixture was filtered, and the solvent was distilled off under reduced pressure. Purification of the residue by column chromatography [eluent: hexane:ethyl acetate=10:1] gave 1.90 g of 4,4-diethyl-1-cyclohexanone as a colorless oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.22 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:10][CH3:11])[CH2:8][CH2:7][C:6](=[O:9])[CH:5]=[CH:4]1)[CH3:2].[H][H]>C(O)(=O)C.[C].[Pd]>[CH2:10]([C:3]1([CH2:1][CH3:2])[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)C1(C=CC(CC1)=O)CC
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
palladium-carbon
Quantity
0.22 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography [eluent: hexane:ethyl acetate=10:1]

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CCC(CC1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.